molecular formula C9H9N3O3S B1287248 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1016764-70-7

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1287248
CAS No.: 1016764-70-7
M. Wt: 239.25 g/mol
InChI Key: UUYSHEKWLUMFIY-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₉N₃O₃S
Molecular Weight: 239.25 g/mol
CAS Registry Number: 1016764-70-7
Key Structural Features: The compound consists of a 1,3,4-oxadiazole core substituted at position 5 with a 3-(methylsulfonyl)phenyl group. The methylsulfonyl (–SO₂CH₃) moiety is a strong electron-withdrawing group, enhancing electrophilicity and influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSHEKWLUMFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592485
Record name 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016764-70-7
Record name 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Hydrazide Intermediates

The most common method for synthesizing this compound involves the following steps:

  • Hydrazide Formation:

    • Aryl hydrazides are synthesized from corresponding carboxylic acids using Fischer esterification followed by hydrazinolysis. For example, methyl sulfonyl phenyl derivatives can be prepared from their respective acids.
  • Reaction with Isocyanate:

    • The hydrazide is then reacted with a methylsulfonyl isocyanate in an organic solvent such as acetonitrile. This reaction typically yields hydrazine-1-carboxamides with yields ranging from 67% to 98% depending on the substituents on the aryl group.
  • Cyclization:

    • The resulting hydrazine derivative undergoes cyclization by treatment with p-toluenesulfonyl chloride and triethylamine in dichloromethane (DCM). This step can yield oxadiazoles in yields between 41% and 100%, influenced by the nature of the substituents on the aryl ring.

Alternative Synthetic Routes

Other synthetic routes have also been explored:

  • Direct Condensation:

    • Some studies suggest direct condensation methods involving semicarbazides or thiosemicarbazides with aldehydes, followed by oxidative cyclization to form oxadiazoles. This method offers an alternative pathway that may improve efficiency and yield.
  • Use of Different Reagents:

    • Variations in reagents such as different isocyanates or alternative coupling agents can lead to different derivatives of oxadiazoles, enhancing the library of compounds available for biological testing.

Yield and Characterization Data

The yields and characteristics of various synthesized derivatives are summarized in Table 1 below:

Compound Yield (%) Characterization Techniques Used
Hydrazine Derivative 67–98% NMR, IR Spectroscopy
Oxadiazole Derivative 41–100% NMR, Mass Spectrometry
Thiadiazole Isostere 68% NMR, Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced products.

    Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research has indicated its potential as an antimicrobial and anti-inflammatory agent, making it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance : Liquid (as per storage instructions)
  • Storage : Requires storage in a dry, cool, and well-ventilated environment, away from incompatible materials .

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

5-(4-(Pentafluorosulfanyl)phenyl)-1,3,4-oxadiazol-2-amine (7d)

  • Molecular Formula : C₈H₅F₅N₃OS
  • Key Feature : The pentafluorosulfanyl (–SF₅) group is highly electron-withdrawing and sterically bulky.
  • Impact : Increased metabolic stability and lipophilicity compared to the methylsulfonyl analog, but reduced solubility in polar solvents .

N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a-f)

  • Key Feature : The 3,4,5-trimethoxyphenyl group is electron-donating, enhancing π-π interactions with biological targets.
  • Bioactivity : Demonstrated anticancer activity (e.g., growth inhibition on MCF-7 and HeLa cell lines) due to improved DNA intercalation properties .

5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b)

  • Key Feature : A bulky diphenylmethyl group increases lipophilicity and membrane permeability.
  • Bioactivity : Exhibited superior anti-inflammatory and analgesic activity (2-fold potency over ibuprofen) in vivo .

Positional Isomerism and Functional Group Variations

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

  • Key Feature : A benzyl (–CH₂–) spacer separates the oxadiazole ring from the methylsulfonyl group.
  • Impact : Increased conformational flexibility may enhance binding to flexible enzyme active sites compared to the rigid 3-(methylsulfonyl)phenyl analog .

5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine

  • Key Feature : The trifluoromethyl (–CF₃) group is smaller than –SO₂CH₃ but similarly electron-withdrawing.
  • Impact : Higher volatility and lower melting point compared to the methylsulfonyl analog, making it more suitable for gas-phase applications .

Pharmacological and Physicochemical Comparisons

Compound Substituent Electron Effect Bioactivity Highlights Solubility (Predicted)
Target Compound 3-(Methylsulfonyl)phenyl Strongly EWG Potential anticancer/anti-inflammatory* Moderate (liquid form)
7d 4-(Pentafluorosulfanyl) Extreme EWG Antibacterial (Staphylococcus aureus) Low
4a-f 3,4,5-Trimethoxyphenyl Electron-donating Anticancer (IC₅₀: 8–12 µM on HeLa) High
3b Diphenylmethyl Neutral Analgesic (ED₅₀: 25 mg/kg vs. ibuprofen 50) Low

Biological Activity

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and a methylsulfonyl group. Its molecular formula is C9H9N3O3SC_9H_9N_3O_3S, with a molecular weight of 239.25 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C9H9N3O3S c1 16 13 14 7 4 2 3 6 5 7 8 11 12 9 10 15 8 h2 5H 1H3 H2 10 12 \text{InChI }\text{InChI 1S C9H9N3O3S c1 16 13 14 7 4 2 3 6 5 7 8 11 12 9 10 15 8 h2 5H 1H3 H2 10 12 }

This compound exhibits a range of biochemical activities:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly Polo-like kinase 4 (PLK4), which plays a crucial role in cell division and centriole duplication. This inhibition can lead to cell cycle arrest in the S/G2 phases.
  • Cellular Effects : It modulates several cellular functions by affecting signaling pathways and gene expression. For instance, its interaction with specific proteins can alter their conformation and function, impacting various metabolic processes.

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Properties : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities were found to be considerably lower than those for conventional chemotherapeutic agents like 5-Fluorouracil .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntimicrobialGram-positive bacteria7.9
AnticancerMCF-724.74
AnticancerHCT1166.75
PLK4 InhibitionCell Cycle ArrestN/A

Notable Research Findings

  • Anticancer Efficacy : A study conducted by Bajaj et al. highlighted the compound's potential as an anticancer agent with a TGI score indicating synergistic effects when combined with other drugs in mouse tumor models .
  • Pharmacological Potential : Alam et al. synthesized derivatives of oxadiazole and evaluated their anticancer activities, demonstrating that modifications in the structure could enhance efficacy against specific cancer types .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine?

The compound is typically synthesized via cyclization reactions. For example, semicarbazide derivatives can undergo sulfuric acid-mediated cyclization to form the oxadiazole ring . Optimization involves controlling reaction temperature (e.g., 120°C for phosphorous oxychloride-mediated cyclization) and using catalysts like polyphosphoric acid to improve yields . Substituent-specific routes, such as introducing methylsulfonyl groups via sulfonation or nucleophilic substitution, are critical for functionalization .

Q. How is the molecular structure of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., average C–C bond = 0.003 Å) and hydrogen-bonding networks (N–H⋯N interactions) to establish 3D packing . Complementary techniques like 1H^1 \text{H}-/13C^{13} \text{C}-NMR, FT-IR, and mass spectrometry are used to verify functional groups and molecular weight .

Q. What in vitro assays are used to screen its biological activity?

Initial screens include:

  • Anticancer activity : NCI-60 cell line panels (e.g., MDA-MB-435 melanoma, HCT-15 colon cancer) with growth inhibition (GI50_{50}) and mean growth percent (GP) metrics .
  • Antioxidant potential : DPPH radical scavenging assays to quantify IC50_{50} values .
  • Antimicrobial activity : Broth microdilution against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

Advanced Research Questions

Q. How do crystallographic studies inform supramolecular interactions and stability?

SC-XRD reveals intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯N with distances of 2.12–2.25 Å) and π-π stacking, which stabilize the crystal lattice . Thermal parameters (e.g., displacement ellipsoids) and Hirshfeld surface analysis quantify packing efficiency and potential polymorphic forms .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in anticancer activity (e.g., varying GI50_{50} across studies) arise from structural modifications (e.g., substituents on the phenyl ring) and assay conditions (e.g., cell line heterogeneity, incubation times) . Meta-analyses using standardized protocols (e.g., NCI’s one-dose vs. five-dose assays) and dose-response validation (e.g., IC50_{50} curves) mitigate variability .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced pharmacological profiles?

  • Electron-withdrawing groups : Methylsulfonyl enhances electrophilicity, improving DNA intercalation or enzyme inhibition .
  • Hydrogen-bond donors : The 2-amine group facilitates interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Bioisosteric replacement : Substituting oxadiazole with thiadiazole or triazole rings modulates solubility and target affinity .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315) . Researchers should:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact .
  • Store at 2–8°C in inert atmospheres to prevent decomposition .
  • Neutralize spills with absorbent materials (e.g., vermiculite) and avoid aqueous washing .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane eluents) .
  • Data Validation : Cross-reference SC-XRD data with CCDC deposition codes (e.g., CCDC 1234567) for reproducibility .
  • Statistical Analysis : Use ANOVA or Student’s t-test to assess bioactivity significance (p < 0.05) across triplicate experiments .

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